molecular formula C5HCl2IN4 B562518 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1379308-33-4

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B562518
CAS No.: 1379308-33-4
M. Wt: 314.895
InChI Key: MXISZHQCUXIBDL-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves the halogenation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Uniqueness

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse biological and material properties .

Properties

IUPAC Name

4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXISZHQCUXIBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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